molecular formula C14H13N5OS3 B11297074 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B11297074
M. Wt: 363.5 g/mol
InChI Key: YBBHZYCMVFYIHO-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two thiadiazole rings connected through a sulfanyl (thioether) linkage and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of Thiadiazole Rings: The thiadiazole rings can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Linkage Formation: The connection between the two thiadiazole rings is achieved by reacting one of the thiadiazole derivatives with a suitable thiol compound, leading to the formation of a sulfanyl linkage.

    Acetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole rings or the acetamide group, potentially yielding amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiadiazole derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound could be used in the design of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It can be employed as a probe or tool in biochemical assays to study enzyme interactions, receptor binding, or cellular pathways.

    Industrial Applications: The compound might find use in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole rings and the sulfanyl linkage may facilitate binding to active sites or allosteric sites on proteins, modulating their activity. The acetamide group could also play a role in hydrogen bonding or other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • Dichloroanilines : These compounds consist of an aniline ring substituted with two chlorine atoms and have various isomers.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is unique due to its dual thiadiazole rings connected by a sulfanyl linkage, which is not commonly found in other compounds. This structural feature may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H13N5OS3

Molecular Weight

363.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H13N5OS3/c1-2-11-17-18-13(22-11)15-10(20)8-21-14-16-12(19-23-14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,15,18,20)

InChI Key

YBBHZYCMVFYIHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

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